2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine
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Overview
Description
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperazine ring, which is further substituted with a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with a piperazine derivative under controlled conditions. For instance, the reaction might involve heating a mixture of pyrimidine and piperazine derivatives in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine or piperazine ring is substituted with different functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include inhibition of specific kinases or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Pyrido[2,3-d]pyrimidines
Comparison: Compared to these similar compounds, 2-[4-[(3-Pyridyl-5-D)methyl]-1-piperazinyl]pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. For example, the presence of the pyridyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-3-13(11-15-4-1)12-18-7-9-19(10-8-18)14-16-5-2-6-17-14/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFVKKMOVNTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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